molecular formula C9H11ClOSe B14691586 2-Propanol, 1-chloro-3-(phenylseleno)- CAS No. 25570-57-4

2-Propanol, 1-chloro-3-(phenylseleno)-

Cat. No.: B14691586
CAS No.: 25570-57-4
M. Wt: 249.61 g/mol
InChI Key: ZZXVKDQQTIQBQF-UHFFFAOYSA-N
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Description

2-Propanol, 1-chloro-3-(phenylseleno)- is an organic compound that features a unique combination of chlorine and phenylseleno groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-chloro-3-(phenylseleno)- typically involves the reaction of 2-propanol with phenylselenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the phenylseleno group. The reaction is usually conducted at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-chloro-3-(phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Simpler alcohols.

    Substitution: Functionalized propanol derivatives with various substituents.

Scientific Research Applications

2-Propanol, 1-chloro-3-(phenylseleno)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phenylseleno groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-chloro-3-(phenylseleno)- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated by its ability to modulate the activity of enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methyl-2-propanol
  • (±)-3-Chloro-1,2-propanediol
  • 1-Chloro-3-phenyl-2-propanol

Uniqueness

2-Propanol, 1-chloro-3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

25570-57-4

Molecular Formula

C9H11ClOSe

Molecular Weight

249.61 g/mol

IUPAC Name

1-chloro-3-phenylselanylpropan-2-ol

InChI

InChI=1S/C9H11ClOSe/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2

InChI Key

ZZXVKDQQTIQBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(CCl)O

Origin of Product

United States

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